molecular formula C22H20N4O3 B2883571 N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide CAS No. 1396859-92-9

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide

Katalognummer: B2883571
CAS-Nummer: 1396859-92-9
Molekulargewicht: 388.427
InChI-Schlüssel: LLMDFLSVWGMCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholinopyrimidinyl compounds are a class of chemical compounds that contain a morpholine ring and a pyrimidine ring in their structure. They are often used in the synthesis of various pharmaceuticals and have been studied for their potential anti-inflammatory properties .


Molecular Structure Analysis

Morpholinopyrimidinyl compounds typically contain a six-membered morpholine ring and a six-membered pyrimidine ring . The exact structure can vary depending on the specific compound and the presence of any additional functional groups .


Chemical Reactions Analysis

The chemical reactions involving morpholinopyrimidinyl compounds can vary widely depending on the specific compound and the reaction conditions . These compounds can participate in a variety of chemical reactions due to the presence of the reactive morpholine and pyrimidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholinopyrimidinyl compounds can vary depending on the specific compound . These properties can include molecular weight, solubility, melting point, and boiling point .

Wirkmechanismus

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . The compound also dramatically reduces iNOS and COX-2 mRNA expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, respectively . These changes disrupt the normal inflammatory response, reducing the concentration of pro-inflammatory mediators and alleviating inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in iNOS and COX-2 mRNA expression and a decrease in the amount of iNOS and COX-2 protein expression . These effects result in the inhibition of the inflammatory response .

Action Environment

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which may limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for research on N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide. One area of interest is the development of this compound derivatives that have improved solubility and longer half-lives. Another area of interest is the study of this compound in combination with other therapeutic agents to enhance its effectiveness. This compound may also have potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion:
This compound is a promising compound that has potential as a therapeutic agent for a range of diseases. Its ability to inhibit p97 and reduce inflammation make it a promising candidate for the treatment of cancer, neurodegenerative diseases, and other conditions. While there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further study is needed to fully understand the potential of this compound and its derivatives.

Synthesemethoden

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 6-morpholinopyrimidine-4-amine, which is then reacted with 9H-xanthene-9-carboxylic acid to form this compound. This process has been optimized to increase the yield and purity of this compound.

Wissenschaftliche Forschungsanwendungen

N-(6-morpholinopyrimidin-4-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have antitumor activity, anti-inflammatory effects, and the ability to inhibit the growth of bacteria and viruses. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety and hazards associated with morpholinopyrimidinyl compounds can vary depending on the specific compound . It’s important to handle these compounds with care and to follow all safety guidelines when working with them .

Eigenschaften

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(25-19-13-20(24-14-23-19)26-9-11-28-12-10-26)21-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)21/h1-8,13-14,21H,9-12H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDFLSVWGMCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.